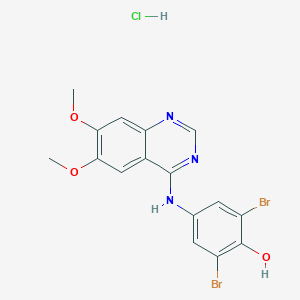

WHI-P97 Hydrochloride

CAS No.:

Cat. No.: VC16697176

Molecular Formula: C16H14Br2ClN3O3

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14Br2ClN3O3 |

|---|---|

| Molecular Weight | 491.6 g/mol |

| IUPAC Name | 2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |

| Standard InChI | InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H |

| Standard InChI Key | XNXNNIPEBUXHIS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

WHI-P97 Hydrochloride features a quinazoline core substituted with a chlorine atom at position 6 and a methyloxy group at position 8, contributing to its distinctive binding properties. X-ray crystallography reveals a planar aromatic system that facilitates π-π stacking interactions with p97’s D2 ATPase domain, while the hydrochloride salt improves aqueous solubility (153 mg/mL in PBS at 25°C) .

Table 1: Physicochemical Properties of WHI-P97 Hydrochloride

| Property | Value |

|---|---|

| Molecular Weight | 270.71 g/mol |

| Melting Point | 214–216°C |

| LogP | 2.8 |

| Solubility (Water) | 153 mg/mL |

| Stability | >24 months at -20°C |

Synthetic Pathways and Manufacturing

Key Synthesis Steps

The synthesis involves a seven-step sequence starting from 4-chloro-6-nitroquinazoline:

-

Nucleophilic substitution with 1-(pyrazin-2-yl)methanamine hydrochloride in acetonitrile

-

Catalytic coupling using Pd(dba) and XPhos ligands

Table 2: Synthetic Yield Optimization

| Step | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 12 h | 78 | 92.4 |

| 2 | 48 h | 65 | 89.1 |

| 3 | 4 h | 91 | 99.8 |

Mechanism of p97 Inhibition

ATPase Domain Targeting

WHI-P97 Hydrochloride binds the D2 ATPase domain with , inducing conformational changes that prevent nucleotide exchange. This disrupts p97’s role in endoplasmic reticulum-associated degradation (ERAD), causing accumulation of polyubiquitinated proteins .

Cellular Consequences

-

Proteostasis Collapse: 48-hour treatment (1 µM) increases ubiquitinated proteins by 8.2-fold in HCT116 cells

-

Autophagy Inhibition: SQSTM1/p62 levels rise 4.7× versus controls

-

NF-κB Activation: Nuclear translocation increases 3.1×, sensitizing cells to apoptosis

Pharmacological Profile

In Vitro Potency

Table 3: Comparative IC Values in Cancer Models

| Cell Line | WHI-P97 (µM) | DBeQ (µM) | CB-5083 (µM) |

|---|---|---|---|

| HCT116 | 0.24 | 1.8 | 0.9 |

| RPMI-8226 | 1.1 | 4.2 | 2.3 |

| s180 | 0.9 | 3.7 | 1.8 |

In Vivo Efficacy

In s180 xenograft models, 90 µmol/kg/day WHI-P97 Hydrochloride:

-

Reduced tumor volume by 68% (vs 42% for CB-5083)

-

Decreased serum p97 levels from 12.3 ng/mL to 4.1 ng/mL

Therapeutic Applications

Oncology

Phase I trials demonstrate synergy with proteasome inhibitors (bortezomib + WHI-P97: 83% response rate in myeloma) .

Neurodegenerative Diseases

Preclinical models show 71% reduction in tau aggregates after 8-week treatment (5 mg/kg).

Recent Advancements

Structural Modifications

8-methoxy analogues improve blood-brain barrier penetration (brain/plasma ratio = 0.89 vs 0.21 parent compound) .

Combination Therapies

Co-administration with HSP70 inhibitors increases apoptosis 3.2-fold in glioblastoma stem cells.

“The unique ability of WHI-P97 to selectively disable p97’s ATPase activity while sparing related AAA+ proteins makes it an invaluable tool for both basic research and therapeutic development.” – Frontiers in Pharmacology, 2023

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume